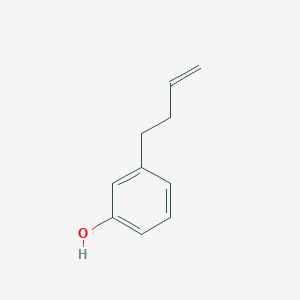

3-(But-3-enyl)phenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-but-3-enylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8,11H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDVHTRHORWDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Synthetic Utility

Reactions Involving the Alkene Moiety

The terminal double bond in the butenyl side chain is a prime site for various catalytic reactions:

Olefin Metathesis: This powerful C-C bond-forming reaction is highly applicable to alkenylphenols. For instance, cross-metathesis with other alkenes or ring-closing metathesis (if a second alkene is present) can lead to the formation of new cyclic or acyclic structures google.comrsc.orgnobelprize.org. The synthesis of 3-vinylphenol (B127234) from 3-(non-8-enyl)phenol via isomerizing ethenolysis and metathesis has been reported, yielding products in good yields rsc.orgrsc.org.

Hydroesterification: The intramolecular hydroesterification of alkenylphenols with carbon dioxide (CO2) and hydrosilanes, catalyzed by palladium, provides an efficient route to 3-substituted-benzofuran-2(3H)-ones rsc.orgrsc.org. For example, allylphenol derivatives can be converted to lactones with yields up to 78% rsc.orgrsc.org.

Functionalization via Addition Reactions: The alkene can undergo various addition reactions, such as epoxidation, dihydroxylation, or hydroboration-oxidation, to introduce oxygen-containing functionalities. These transformations are often key steps in the synthesis of more complex molecules, as seen in the synthesis of a dihydroxylated phenol derivative from a 4-(but-3-enyl)phenol precursor tandfonline.com.

Reactions Involving the Phenolic Hydroxyl Group and Aromatic Ring

The phenolic hydroxyl group and the aromatic ring also participate in significant transformations:

Oxidative Coupling: Alkenylphenols can undergo oxidative coupling reactions, leading to the formation of C-C or C-O bonds between phenolic units. This process is fundamental in the biosynthesis of lignans (B1203133) and neolignans and is mimicked in synthetic strategies to access these biologically active natural products nih.govrsc.orgbohrium.com.

C-H Functionalization: Direct functionalization of C-H bonds, particularly at the meta-position of the aromatic ring, is an area of active research. Ruthenium-catalyzed meta-C-H alkylation and rhodium-catalyzed meta-C-H olefination are examples of advanced methodologies being developed researchgate.netacs.org.

Alkylation and Acylation: The hydroxyl group can be readily alkylated or acylated to form ethers or esters, respectively, which can serve as protecting groups or be part of the final molecular structure researchgate.netrsc.org.

Data on Key Transformations of Alkenylphenols

The following table summarizes representative transformations of alkenylphenols, illustrating their synthetic utility. While specific data for 3-(But-3-enyl)phenol are not universally detailed across all reaction types, these examples highlight the general reactivity patterns and yields achievable with this class of compounds.

| Transformation Type | Substrate Example | Catalyst/Conditions | Product Example | Yield | Citation(s) |

| Intramolecular Hydroesterification | Allylphenol (7f) | Pd-catalyzed, CO2, PMHS | 3-substituted-benzofuran-2(3H)-one (8f) | 78% | rsc.orgrsc.org |

| Ethenolysis followed by Metathesis | 3-(non-8-enyl)phenol | Pd catalyst, ethene | 3-Vinylphenol | 65% | rsc.orgrsc.org |

| Alkene Isomerization | 3-(non-8-enyl)phenol | [Pd₂(dba)₃]/DTBPMB/MSA in toluene, 80 °C, 96 h | 3-(non-1-en-1-yl)phenol (17) | 71% | rsc.orgrsc.org |

| Oxidative Dehydrogenative Coupling | Various Alkenylphenols | Metal catalysts, Oxidants | Lignans, Neolignans | Varies | nih.govrsc.org |

| Synthesis of Dihydroxylated Phenol | 4-(but-3-enyl)phenol | Sharpless AD, Grignard, Iodine cyclization (10 steps) | 4-((3S,5R)-3,5-dihydroxynonadecyl)phenol | N/A | tandfonline.com |

Compound List

Intermolecular Transformations of the Alkenyl and Phenolic Moieties

Isomerization and Migration Processes of the Alkenyl Side Chainoup.commlsu.ac.in

The but-3-enyl side chain of 3-(But-3-enyl)phenol possesses a terminal double bond, which can undergo isomerization and migration under various catalytic conditions. Acidic or metal-catalyzed processes can lead to the rearrangement of the double bond to internal positions, forming more thermodynamically stable isomers such as but-1-enyl or but-2-enyl derivatives. While specific studies on the precise isomerization pathways of 3-(But-3-enyl)phenol are not extensively detailed in the provided search results, general principles of alkene isomerization, often facilitated by transition metal catalysts (e.g., palladium complexes) or Lewis acids, are applicable. Such migrations can significantly alter the molecule's reactivity and the stereochemical outcomes of subsequent reactions. For instance, palladium-catalyzed reactions involving related dihydrobenzofurans have shown rearrangements of alkenyl side chains oup.com.

Electrophilic and Nucleophilic Substitutions on the Aromatic Ringksu.edu.sabyjus.com

The aromatic ring of 3-(But-3-enyl)phenol is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating hydroxyl group. This activation directs incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group google.comacs.orgnih.gov. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation. For example, nitration with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols, while reaction with bromine water can lead to polybromination acs.orgnih.gov. The butenyl side chain itself may influence the regioselectivity or reactivity compared to unsubstituted phenol, potentially undergoing concurrent reactions or directing effects depending on the specific electrophile and conditions.

Nucleophilic aromatic substitution (SNAr) on the aromatic ring of phenols is generally less common unless the ring is activated by strong electron-withdrawing groups, typically halogens at ortho or para positions smolecule.com. While the hydroxyl group itself can participate in nucleophilic reactions (e.g., deprotonation to form a phenoxide ion), direct nucleophilic attack on the aromatic carbon atoms of 3-(But-3-enyl)phenol is not a primary mode of reactivity under typical conditions.

Functionalization and Derivatization of the Hydroxyl Group

The phenolic hydroxyl group is a highly reactive site that can be readily functionalized. Common derivatization reactions include:

O-Alkylation: Reaction with alkyl halides or sulfates in the presence of a base yields the corresponding phenyl ethers (e.g., 3-(but-3-enyl)anisole) acs.orgsmolecule.com.

O-Acylation: Treatment with acid anhydrides or acyl halides, often in the presence of a base or catalyst, leads to the formation of esters, such as 3-(but-3-enyl)phenyl acetate (B1210297) acs.org.

Ether Cleavage: While not a functionalization of the hydroxyl group itself, the ether linkage formed in O-alkylation can be cleaved under harsh conditions, regenerating the phenol acs.org.

These reactions are crucial for modifying the polarity, solubility, and reactivity of the molecule for further synthetic transformations or for protection during other reaction sequences.

Mechanistic Elucidation of Reaction Pathways for Butenylphenols

Understanding the reaction mechanisms involving 3-(But-3-enyl)phenol requires detailed kinetic and spectroscopic investigations, identification of transient species, and analysis of selectivity.

Kinetic and Spectroscopic Investigations of Reaction Mechanismsacs.orgcapes.gov.brresearchgate.net

Kinetic studies are essential for determining the rate-determining steps and the order of reactions with respect to reactants and catalysts. For example, in the catalytic, enantioselective sulfenofunctionalization of alkenes with phenols, initial-rate kinetic experiments have shown reactions to be first-order in catalyst and substrate, but zero-order in the electrophile, suggesting a turnover-limiting formation of a thiiranium ion intermediate. Spectroscopic techniques, such as NMR and mass spectrometry, are vital for monitoring reaction progress, identifying intermediates, and characterizing products. While specific kinetic and spectroscopic data for 3-(But-3-enyl)phenol's own reactions are not detailed in the provided snippets, these methods are standard for elucidating the mechanisms of alkene isomerizations, electrophilic substitutions, and hydroxyl group functionalizations.

Identification and Characterization of Reaction Intermediates and Transition Statesnih.govksu.edu.sa

The identification of reaction intermediates and transition states provides critical insights into reaction pathways. In electrophilic aromatic substitution on phenols, the arenium ion (or sigma complex) is a key intermediate, stabilized by resonance delocalization of the positive charge into the aromatic ring, particularly involving the hydroxyl group nih.gov. For reactions involving the butenyl side chain, such as palladium-catalyzed cyclizations of related butenylphenols, intermediates like π-allyl complexes or palladium-coordinated alkenes have been proposed oup.com. In the context of sulfenofunctionalization, thiiranium ions have been identified as crucial intermediates. The precise nature of intermediates and transition states for 3-(But-3-enyl)phenol would depend on the specific reaction conditions and catalysts employed.

Unraveling Regio- and Stereoselectivity in Complex Chemical Systemsnih.gov

Regio- and stereoselectivity are paramount in organic synthesis. For electrophilic aromatic substitution on 3-(But-3-enyl)phenol, the hydroxyl group strongly directs substitution to the ortho and para positions google.comacs.orgnih.gov. The butenyl side chain's position and electronic nature can also influence this regioselectivity. In intramolecular cyclization reactions of related butenylphenols, regioselectivity has been observed, with six-membered ring formation often favored over five-membered rings, and the selectivity can be modulated by additives like carboxylates. Furthermore, reactions involving chiral catalysts can lead to high stereoselectivity, as seen in the enantioselective formation of thiiranium ion intermediates during sulfenofunctionalization. The double bond in the but-3-enyl side chain introduces the possibility of stereoisomers (E/Z) if it becomes internal through isomerization or if it participates in stereoselective reactions.

3-(But-3-enyl)phenol

Phenol

Anisole

o-Cresol

2,6-Xylenol

o-Nitrophenol

p-Nitrophenol

2,4,6-Trinitrophenol (Picric acid)

2,4,6-Tribromophenol

3-(But-3-enyl)anisole

3-(But-3-enyl)phenyl acetate

2-(3-Methyl-2-butenyl)phenol

2-Vinyl-chroman

2-Methyl-2H-chromene

trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol

Computational and Theoretical Chemistry of 3 but 3 Enyl Phenol Systems

Quantum Chemical Approaches for Reactivity Prediction (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the reactivity of organic molecules. For 3-(But-3-enyl)phenol, DFT calculations would typically involve geometry optimization to determine the most stable conformers, followed by analyses of electronic properties that dictate reactivity. Common DFT functionals, such as B3LYP, often coupled with basis sets like 6-31+G(d,p) or 6-311++G(d,p), are frequently used for such studies on phenolic compounds srce.hrresearchgate.netucc.edu.ghumons.ac.be.

Key reactivity descriptors derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into electrophilic and nucleophilic attack sites. For 3-(But-3-enyl)phenol, the electron-rich aromatic ring and the π-system of the butenyl group would be key areas of interest researchgate.netrjpn.org.

Fukui Functions: These indices quantify the reactivity of specific atoms towards nucleophilic or electrophilic attack, offering a more localized view of reactivity compared to frontier orbitals imist.ma.

Studies on substituted phenols have demonstrated that electron-donating or withdrawing substituents significantly influence these reactivity indices, guiding predictions for the specific substitution pattern in 3-(But-3-enyl)phenol srce.hrimist.ma.

Modeling of Reaction Mechanisms and Energetics in Alkenylphenol Transformations

Computational methods, particularly DFT, are instrumental in dissecting the intricate pathways and energy landscapes of chemical reactions involving alkenylphenols. For 3-(But-3-enyl)phenol, potential reactions could involve the phenolic hydroxyl group, the aromatic ring, or the terminal alkene moiety of the butenyl side chain.

DFT is extensively used to:

Identify Reaction Pathways: By exploring potential energy surfaces, DFT can map out reaction mechanisms, including the formation and characterization of intermediates and transition states koyauniversity.orgresearchgate.netrsc.orgethz.chnih.govsumitomo-chem.co.jp. For example, reactions involving the butenyl group might include electrophilic additions, cyclizations, or radical additions, while the phenol (B47542) moiety could undergo electrophilic aromatic substitution or reactions at the hydroxyl group researchgate.netacs.orgresearchgate.net.

Calculate Activation Energies and Energetics: The energy profiles of these pathways, including activation barriers (transition states) and reaction enthalpies, can be computed. This allows for the prediction of reaction rates and the identification of rate-determining steps srce.hrumons.ac.beacs.orgresearchgate.net. For instance, studies on similar alkenylphenols have utilized DFT to model catalytic annulation reactions, detailing steps such as C-H activation, migratory insertion, and β-oxygen elimination researchgate.netacs.org.

| Reaction Type | Computational Method (Example) | Key Energetic Parameters Calculated | Relevant Phenolic Systems Studied |

| Electrophilic Addition | DFT (B3LYP/6-31+G(d,p)) | Activation Energy, Enthalpy | Alkenylphenols researchgate.netacs.orgresearchgate.net |

| Cyclization Reactions | DFT (B3LYP/6-311++G(d,p)) | Transition State Energy, Barrier | Phenols with unsaturated chains researchgate.net |

| Radical Scavenging | DFT (B3LYP/6-31+G(d,p)) | Bond Dissociation Enthalpy (BDE) | Phenolic antioxidants umons.ac.beacs.org |

| Catalytic Transformations | DFT (Various functionals) | Reaction Enthalpies, Activation Barriers | 2-Alkenylphenols researchgate.netacs.org |

Analysis of Electronic Structure and Bonding in Butenylphenols

Understanding the electronic structure of 3-(But-3-enyl)phenol is crucial for predicting its chemical behavior and interactions. Computational methods provide detailed insights into electron distribution, bonding characteristics, and molecular orbital compositions.

Key techniques for electronic structure analysis include:

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge distribution, hybridization, and the nature of chemical bonds, including hyperconjugation and lone pair delocalization. This can illuminate how substituents on the phenol ring and the butenyl chain influence electron density and bond strengths srce.hrresearchgate.netucc.edu.ghnih.govtandfonline.com.

Charge Distribution Analysis: Methods like Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA) quantify the partial atomic charges, identifying electron-rich and electron-deficient centers within the molecule, which are critical for predicting intermolecular interactions and reaction sites srce.hrresearchgate.netrjpn.orgimist.matandfonline.comscirp.org.

Molecular Orbital Visualization: Mapping the spatial distribution of HOMO and LUMO orbitals visually highlights regions of high electron density and potential sites for chemical reactions researchgate.netrjpn.org. The delocalization of π-electrons across the aromatic ring and into the butenyl chain would be a significant aspect of this analysis.

Studies on substituted phenols have shown how electron-donating groups can increase electron density on the ring, while electron-withdrawing groups can decrease it, affecting acidity and reactivity researchgate.netucc.edu.ghimist.ma. Similar analyses for 3-(But-3-enyl)phenol would reveal the interplay between the hydroxyl group, the aromatic system, and the unsaturated side chain.

Prediction of Spectroscopic Signatures for Structural and Mechanistic Assignment

Computational chemistry plays a vital role in predicting the spectroscopic fingerprints of molecules, aiding in their identification, structural elucidation, and the validation of reaction mechanisms. For 3-(But-3-enyl)phenol, theoretical predictions for various spectroscopic techniques would be highly beneficial.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions, often performed using methods like GIAO (Gauge-Including Atomic Orbitals) within DFT, can be compared to experimental spectra to confirm the structure and stereochemistry of synthesized compounds or reaction products rjpn.orgvulcanchem.comsciensage.infoiiit.ac.innih.gov. The characteristic signals for the aromatic protons, the hydroxyl proton, and the protons of the butenyl chain (vinyl, allylic, and terminal methylene) would be key prediction targets.

Infrared (IR) Spectroscopy: Theoretical calculation of vibrational frequencies provides a predicted IR spectrum. These frequencies can be assigned to specific functional group vibrations, such as O-H stretching, C=C stretching, and aromatic C-H stretching. Such predictions help in confirming the presence of functional groups and identifying structural isomers rjpn.orgvulcanchem.comsciensage.infoiiit.ac.innih.govresearchgate.netresearchgate.net.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and thus the UV-Vis absorption spectra. This is particularly useful for conjugated systems, where it can help identify chromophores and predict absorption maxima (λmax) and oscillator strengths, aiding in mechanistic studies involving excited states researchgate.netucc.edu.ghsciensage.infoanu.edu.au.

| Spectroscopic Technique | Computational Method (Example) | Predicted Parameters | Relevant Phenolic Systems Studied |

| ¹H NMR | DFT (GIAO) | Chemical Shifts, Coupling Constants | Substituted Phenols vulcanchem.comnih.gov |

| ¹³C NMR | DFT (GIAO) | Chemical Shifts | Substituted Phenols vulcanchem.comnih.gov |

| IR Spectroscopy | DFT (B3LYP/6-31G(d,p)) | Vibrational Frequencies, Intensities | Various Organic Molecules sciensage.infoiiit.ac.inresearchgate.net |

| UV-Vis Spectroscopy | TD-DFT (B3LYP) | Absorption Maxima (λmax), Oscillator Strengths | Substituted Phenols researchgate.netucc.edu.ghanu.edu.au |

These predicted spectroscopic data serve as essential benchmarks against experimental results, facilitating the confirmation of the molecular structure and the detailed understanding of reaction intermediates and products.

Advanced Analytical Methodologies for Characterization of 3 but 3 Enyl Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules. High-resolution NMR provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For 3-(But-3-enyl)phenol, NMR spectroscopy allows for the unambiguous assignment of its structural components.

In a ¹H NMR spectrum, the phenolic proton (-OH) typically appears as a broad singlet, often in the range of 4.5-7.0 ppm, though its exact position can be influenced by solvent and concentration libretexts.orgsavemyexams.com. The aromatic protons of the meta-substituted phenol (B47542) ring are expected to resonate in the characteristic aromatic region, generally between 6.7 and 7.3 ppm, exhibiting complex splitting patterns due to coupling with adjacent aromatic protons pressbooks.pubdocbrown.infolibretexts.org. The aliphatic protons of the but-3-enyl chain provide distinct signals: the methylene (B1212753) group adjacent to the phenyl ring (-CH₂-Ph) would likely appear as a triplet around 2.6-2.8 ppm, while the adjacent methylene (-CH₂-CH=) would be found as a multiplet around 2.0-2.2 ppm savemyexams.compressbooks.pub. The vinylic protons of the terminal double bond (=CH₂) are expected to resonate in the region of 5.0 ppm, and the vinylic proton (=CH) would appear around 5.8 ppm, both displaying characteristic splitting patterns influenced by neighboring protons and potentially long-range coupling savemyexams.compressbooks.pub.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon bearing the hydroxyl group in the phenol ring is typically deshielded, appearing around 155 ppm. Other aromatic carbons would resonate in the 110-140 ppm range. The aliphatic carbons of the butenyl chain would show signals in the upfield region: the carbon attached to the ring (~30-35 ppm), the next methylene (~25-30 ppm), and the vinylic carbons (~115-120 ppm and ~135-140 ppm) savemyexams.compressbooks.pub.

The purity of a sample is readily assessed using NMR by integrating the peak areas. The ratio of the integral of a specific impurity peak to the integral of a known peak from the target compound can quantify the impurity level. High-resolution NMR is crucial for distinguishing between closely related compounds or subtle structural variations, thereby ensuring the purity and structural integrity of 3-(But-3-enyl)phenol chemguide.co.ukstudymind.co.uk.

Table 5.1: Expected ¹H and ¹³C NMR Chemical Shifts for 3-(But-3-enyl)phenol

| Nucleus | Proton/Carbon Assignment | Expected Chemical Shift (ppm) | Multiplicity (¹H NMR) | Notes |

| ¹H | Phenolic -OH | 4.5 - 7.0 | s (broad) | Varies with solvent/concentration |

| ¹H | Aromatic Protons (meta) | 6.7 - 7.3 | m | Complex splitting due to ring substitution |

| ¹H | -CH₂- (allylic to ring) | 2.6 - 2.8 | t | Coupled to adjacent CH₂ |

| ¹H | -CH₂- (allylic to alkene) | 2.0 - 2.2 | m | Coupled to adjacent CH₂ and =CH |

| ¹H | =CH- (terminal alkene) | 5.8 | m | Coupled to =CH₂ and adjacent CH₂ |

| ¹H | =CH₂ (terminal alkene) | 5.0 | m | Coupled to =CH |

| ¹³C | C-OH (Aromatic) | ~155 | - | |

| ¹³C | Aromatic carbons | 110 - 140 | - | Varies based on substitution pattern |

| ¹³C | -CH₂- (allylic to ring) | 30 - 35 | - | |

| ¹³C | -CH₂- (allylic to alkene) | 25 - 30 | - | |

| ¹³C | =CH- (terminal alkene) | 135 - 140 | - | |

| ¹³C | =CH₂ (terminal alkene) | 115 - 120 | - |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and for providing structural information through fragmentation analysis tutorchase.comlibretexts.orgsydney.edu.au. The process involves ionizing the sample molecules, separating these ions based on their mass-to-charge ratio (m/z), and detecting them tutorchase.com. The molecular ion peak (M⁺), representing the intact molecule that has lost an electron, directly indicates the molecular weight of the compound. For 3-(But-3-enyl)phenol, the molecular weight is approximately 148.2 g/mol cymitquimica.comlookchem.com.

Common ionization techniques like Electron Ionization (EI) impart significant energy, often leading to fragmentation of the molecular ion tutorchase.comlibretexts.orgsydney.edu.au. The fragmentation pattern is characteristic of the molecule's structure, revealing information about specific bonds and functional groups. For 3-(But-3-enyl)phenol, typical fragmentation pathways might include:

Dehydration: Loss of a water molecule (M - 18), common in alcohols and phenols libretexts.orglibretexts.org.

Alpha-cleavage: Breaking of the bond adjacent to the hydroxyl-bearing carbon or the phenyl ring, leading to characteristic fragments.

Cleavage of the butenyl chain: Fragmentation of the alkyl chain, such as loss of ethylene (B1197577) or smaller alkyl radicals.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions, thus further confirming the molecular formula and structure semanticscholar.org.

Table 5.2: Expected Mass Spectrometry Data for 3-(But-3-enyl)phenol

| Ion Type | m/z (approx.) | Description/Fragmentation Pathway |

| Molecular Ion | 148 | [C₁₀H₁₂O]⁺• |

| [M-H₂O]⁺ | 130 | Loss of water (dehydration) |

| [M-CH₂=CH₂]⁺ | 120 | Loss of ethylene from the butenyl chain |

| [M-C₃H₅]⁺ | 109 | Loss of allyl radical from the butenyl chain |

| Fragment | ~93 | Phenol fragment after loss of the butenyl chain (m/z of phenol) |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups within a molecule photothermal.comlibretexts.orgmt.com. Both methods probe molecular vibrations, but IR spectroscopy detects changes in the dipole moment during vibration, making it sensitive to polar bonds, while Raman spectroscopy detects changes in polarizability, being more sensitive to non-polar bonds and molecular symmetry photothermal.comlibretexts.orgmt.com.

For 3-(But-3-enyl)phenol, these techniques are crucial for confirming the presence of key functional groups:

Phenolic -OH Group: A strong, broad absorption band in the IR spectrum is expected in the 3300-3500 cm⁻¹ region, indicative of the hydroxyl stretching vibration, often broadened by hydrogen bonding libretexts.orgpressbooks.publibretexts.org. Raman spectroscopy can also detect this, though typically with less intensity than IR for O-H bonds.

Aromatic Ring: Characteristic C=C stretching vibrations of the aromatic ring appear as medium to strong bands in the 1500-1600 cm⁻¹ region in the IR spectrum pressbooks.publibretexts.org. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (~3030 cm⁻¹).

Alkene (C=C) Group: The C=C double bond stretching vibration is expected around 1640-1680 cm⁻¹ in the IR spectrum pressbooks.publibretexts.org. The terminal =CH₂ group will also show characteristic C-H stretching vibrations just above 3000 cm⁻¹ (~3080 cm⁻¹) and bending modes.

Table 5.3: Characteristic IR Absorption Frequencies for 3-(But-3-enyl)phenol

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity | Notes |

| Phenolic -OH | O-H Stretch | 3300 - 3500 | Broad, Strong | Hydrogen bonding influences position and breadth |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium | Typically two bands present |

| Aromatic Ring | C-H Stretch | ~3030 | Weak | |

| Alkene C=C | C=C Stretch | 1640 - 1680 | Medium | Terminal alkene may be weaker |

| Alkene C-H | =CH₂ Stretch | ~3080 | Weak | |

| Alkene C-H | =CH- Stretch | ~3010 | Weak | |

| C-O (Phenolic) | C-O Stretch | ~1050 | Strong | Can be in the fingerprint region, may overlap |

Advanced Chromatographic Methods for Separation and Purification of Butenylphenol Isomers and Reaction Mixtures

Chromatography is a powerful set of techniques used to separate, identify, and purify components of a mixture based on their differential distribution between a stationary phase and a mobile phase researchgate.nettandfonline.commoravek.com. For compounds like 3-(But-3-enyl)phenol, advanced chromatographic methods are essential for isolating the pure compound from synthesis byproducts or for separating it from potential positional isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of moderately polar to non-polar organic compounds tandfonline.commoravek.comchromtech.com. Reversed-phase HPLC (RP-HPLC), employing a non-polar stationary phase and a polar mobile phase, is particularly effective for separating phenols based on their hydrophobicity. Specialized stationary phases, such as those with polar embedded groups, can offer enhanced selectivity for separating isomers, including potential E/Z isomers of alkenes or positional isomers of substituted phenols walshmedicalmedia.comchromforum.org.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. It can be used for the analysis and purification of phenols, often coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) chromtech.comcpur.in. GC-MS is particularly valuable as it provides both separation and mass spectral identification of components in a mixture, allowing for the detection and characterization of trace impurities or isomers chromtech.com.

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective method for monitoring reaction progress, assessing purity, and optimizing conditions for column chromatography or HPLC researchgate.nettandfonline.commoravek.com. It allows for quick qualitative analysis of mixtures and can help in identifying the presence of different components, including isomers.

The selection of the appropriate chromatographic method or a combination of techniques (e.g., GC-MS for analysis, preparative HPLC for purification) depends on the specific separation challenge, the volatility and polarity of the analytes, and the required purity level moravek.com. These methods are critical for ensuring the isolation of pure 3-(But-3-enyl)phenol for subsequent studies or applications.

Applications of Alkenylphenols in Advanced Materials and Chemical Synthesis

Role of Alkenylphenols as Monomers in Polymer Chemistry and Functional Materials

The presence of both a polymerizable double bond and a functional phenolic group makes alkenylphenols like 3-(But-3-enyl)phenol highly attractive monomers in polymer chemistry. The terminal alkene can participate in various polymerization reactions, such as free-radical, cationic, or coordination polymerization, to form the polymer backbone. The phenolic hydroxyl group, on the other hand, can either be preserved as a pendant functional group for post-polymerization modification or be involved in condensation polymerization. This versatility allows for the synthesis of a wide array of functional materials with tailored properties. For instance, the synthesis of polythiophenes with alkenyl side chains has demonstrated that the double bond can be retained during polymerization, offering a site for subsequent chemical modifications to fine-tune the material's optoelectronic properties. rsc.org

Tailoring Polymer Properties through Alkenylphenol Incorporation

The incorporation of 3-(But-3-enyl)phenol into a polymer chain offers several avenues for tailoring the final material's properties. The phenolic hydroxyl group can introduce polarity and the ability to form hydrogen bonds, which can significantly influence the polymer's mechanical and thermal characteristics. For example, in functionalized copolymers of isobutylene (B52900) with vinyl phenol (B47542), the phenolic hydroxyl side groups contribute to excellent self-healing properties through intermolecular hydrogen bonding and the formation of a three-dimensional supramolecular network. researchgate.net This suggests that a polymer derived from 3-(But-3-enyl)phenol could exhibit enhanced adhesion, toughness, and thermal stability.

Below is a table summarizing the potential effects of incorporating 3-(But-3-enyl)phenol on polymer properties, based on the functionalities present in the monomer.

| Property | Influence of Phenolic Group | Influence of Butenyl Group |

| Mechanical Strength | Increased due to hydrogen bonding and potential for cross-linking. | Can be tailored by cross-linking density. |

| Thermal Stability | Enhanced due to the aromatic ring and hydrogen bonding network. | Cross-linking can further improve thermal resistance. |

| Adhesion | Improved due to the polar hydroxyl group. | Can be modified through functionalization of the double bond. |

| Solvent Resistance | Increased upon cross-linking via the butenyl group. | The primary site for creating a cross-linked network. |

| Functionality | Allows for post-polymerization modification and grafting. | Provides a reactive handle for a variety of chemical transformations. |

Specialized Materials for Microelectronics and Optical Applications

Polymers with specific optical and electronic properties are in high demand for applications in microelectronics and optics. While direct applications of polymers from 3-(But-3-enyl)phenol are not yet widely reported, its structure suggests potential in these areas. The phenolic component is a common feature in photoresists, which are crucial materials in microlithography. The incorporation of 3-(But-3-enyl)phenol into a polymer backbone could lead to novel photoresist materials.

In the realm of optical applications, polymers are valued for their transparency, refractive index, and low birefringence. mtak.hugandh.com Cyclo-olefin polymers, for instance, are known for their excellent optical properties. researchgate.net The structure of 3-(But-3-enyl)phenol could potentially be modified to create monomers for polymers with a high refractive index and good thermal stability, making them suitable for lenses, waveguides, and optical films. researchgate.netresearchgate.netbjp-bg.com The development of such materials is an active area of research, aiming to combine the processability of polymers with the performance of traditional inorganic optical materials.

3-(But-3-enyl)phenol as a Building Block in Complex Organic Synthesis

Beyond polymer science, 3-(But-3-enyl)phenol is a valuable building block in the field of complex organic synthesis. Its bifunctional nature allows for sequential or orthogonal reactions, enabling the construction of intricate molecular architectures. The phenolic hydroxyl can direct ortho-lithiation or participate in ether and ester formations, while the terminal alkene is amenable to a wide range of transformations, including hydroboration-oxidation, epoxidation, and metathesis.

Precursor to Complex Organic Scaffolds (excluding direct biological activity)

The ability to form complex molecular scaffolds is a cornerstone of modern organic synthesis. 3-(But-3-enyl)phenol can serve as a precursor to various cyclic and polycyclic structures. For example, intramolecular reactions involving both the phenolic ring and the butenyl chain can lead to the formation of chromane (B1220400) and other heterocyclic systems. The synthesis of macrocycles, which are of significant interest in medicinal and materials chemistry, can also be envisioned using 3-(but-3-enyl)phenol as a key component. nih.govnih.govlew.robeilstein-journals.orgbeilstein-journals.org The defined distance and orientation between the hydroxyl and butenyl groups make it a suitable candidate for ring-closing metathesis or other cyclization strategies to generate macrocyclic structures with specific conformations. beilstein-journals.orgbeilstein-journals.org

Intermediate in the Synthesis of Fine Chemicals and Agrochemicals

Phenolic compounds are important intermediates in the synthesis of a wide range of fine chemicals, including pharmaceuticals and agrochemicals. nih.govwikipedia.orgnih.govmdpi.com The structural motif of 3-(but-3-enyl)phenol, with its reactive side chain, can be elaborated to introduce further functionality. For instance, oxidation of the double bond can lead to diols or aldehydes, which can then be used in subsequent synthetic steps. While specific examples for 3-(but-3-enyl)phenol are not extensively documented, the general utility of alkenylphenols in the synthesis of bioactive molecules is well-established. nih.govmdpi.com The butenyl side chain could be a key feature in the design of new agrochemicals, where specific lipophilic groups are often required for optimal activity.

Ligand Design and Catalyst Development Utilizing Phenolic Structures

The development of new ligands is crucial for advancing transition metal catalysis. Phenolic structures are often incorporated into ligand scaffolds. The hydroxyl group can act as a coordinating group or be used as a handle for further functionalization. 3-(But-3-enyl)phenol offers a unique platform for ligand design. The phenolic oxygen can be used to synthesize phosphite (B83602) or phosphine (B1218219) ligands through reactions with chlorophosphines. rsc.orgnih.govresearchgate.netbeilstein-journals.orgliv.ac.uk The butenyl group can also be functionalized to introduce additional coordinating atoms or to attach the ligand to a solid support. The flexibility of the butenyl chain could allow for the creation of bidentate or polydentate ligands with specific bite angles, which are critical for controlling the selectivity of catalytic reactions.

Contributions to Sustainable Chemical Processes and Circular Economy Models

Alkenylphenols, including compounds like 3-(But-3-enyl)phenol, are pivotal in the advancement of sustainable chemical processes and the framework of a circular economy. Their significance lies in their potential to be derived from renewable feedstocks, replacing traditional petroleum-based sources and facilitating the synthesis of high-value chemicals and materials through greener catalytic routes. This approach minimizes environmental impact and aligns with the principles of resource efficiency and waste valorization.

A prime example of this sustainable approach is the utilization of cardanol (B1251761), a phenolic lipid obtained from cashew nutshell liquid (CNSL), which is a non-edible byproduct of the cashew industry. rsc.orgresearchgate.net The conversion of this abundant, renewable resource into valuable alkenylphenols demonstrates a significant step away from fossil fuel dependency. nih.govpharmafeatures.com Catalytic processes, such as olefin metathesis, are employed to transform the long alkyl chain of cardanol into shorter, more functional alkenyl groups, yielding a variety of useful platform molecules. rsc.orgnih.gov

The synthesis of key intermediates, such as 3-vinylphenol (B127234) and 3-(non-8-enyl)phenol from cardanol, exemplifies the principles of green chemistry. rsc.orgresearchgate.net These transformations are often achieved using catalytic reactions that offer high yields and selectivity under relatively mild conditions, reducing energy consumption and waste generation. rsc.org For instance, the ethenolysis of cardanol can produce 3-(non-8-enyl)phenol with high efficiency. rsc.org This intermediate can then be further converted via isomerizing ethenolysis to produce shorter-chain alkenylphenols. researchgate.net

| Catalyst System | Reaction | Substrate | Product | Yield (%) | Reference |

| HG1 catalyst | Ethenolysis | Cardanol | 3-(non-8-enyl)phenol | 96 | rsc.org |

| Ruthenium (M1) and Palladium Dimer | Isomerizing Metathesis | 3-(non-8-enyl)phenol | 3-vinylphenol | 78 | researchgate.net |

These bio-derived alkenylphenols serve as versatile building blocks for a range of advanced materials and fine chemicals. nih.govboazpartners.com Their phenolic hydroxyl group and reactive alkenyl chain allow for various chemical modifications, leading to the production of polymers, resins, and pharmaceutical intermediates. researchgate.netnih.govresearchgate.net The use of phenols derived from biomass, such as lignin, is also a key area of research for developing sustainable cross-coupling reactions, further expanding the toolkit for green synthesis. nih.govresearchgate.net

The contribution of alkenylphenol synthesis from renewable feedstocks to the circular economy is particularly noteworthy. pharmafeatures.comfoundationfar.org The chemical processes are designed for high atom economy, where byproducts of the reactions are themselves commercially valuable commodities. rsc.org For example, the metathesis of cardanol derivatives can produce valuable olefins like 1-octene (B94956) and propene. rsc.orgresearchgate.net These byproducts, being bio-derived, can be integrated into existing supply chains for polymers and other chemicals, effectively closing the loop and minimizing waste. rsc.org This "waste-to-wealth" strategy is a cornerstone of the circular economy, transforming agricultural byproducts into a sustainable source of chemical feedstocks. rsc.org

| Process | Byproduct | Potential Application | Reference |

| Ethenolysis of Cardanol | 1-Octene | Comonomer in polymer production | rsc.orgresearchgate.net |

| Isomerizing Ethenolysis | Propene | Feedstock for polypropylene (B1209903) and other chemicals | rsc.org |

Ultimately, the integration of renewable feedstocks like CNSL into the chemical industry via efficient catalytic conversion to alkenylphenols represents a significant advancement in sustainable chemical production. nih.govpharmafeatures.com It addresses the dual challenges of resource depletion and environmental pollution by providing a viable alternative to petrochemicals, paving the way for a more circular and sustainable chemical industry. foundationfar.orgrsc.org

Future Perspectives and Research Challenges for 3 but 3 Enyl Phenol Chemistry

Development of Highly Selective and Efficient Synthetic Routes for Specific Isomers of Butenylphenols

A primary challenge in the chemistry of butenylphenols is the development of synthetic routes that provide precise control over isomerism. The position of the butenyl group on the phenol (B47542) ring and the geometry of the double bond (in related isomers) are critical determinants of the final properties of derived materials and molecules. Future research must focus on methodologies that can deliver specific isomers with high selectivity and efficiency, moving beyond mixtures that require difficult and costly separation.

Regioselectivity in the alkylation of phenols remains a significant hurdle. The synthesis of bisphenols from lignin-derived compounds, for instance, often yields a mixture of isomers, which can impact the physicochemical properties of resulting polymers like polycarbonates. rsc.orgresearchgate.net Strategies to achieve unparalleled regioselectivity, such as the use of shape-selective catalysts like zeolites or precisely designed organometallic catalysts, are crucial. researchgate.net For butenylphenols, this means directing the butenylation to the ortho, meta, or para position as desired.

Furthermore, controlling the double bond position within the alkenyl chain is essential. For example, the synthesis of 3-vinylphenol (B127234), a valuable monomer, can be achieved from related long-chain alkenylphenols through an isomerization-ethenolysis sequence. rsc.org The development of catalysts that can selectively isomerize the terminal double bond of 3-(but-3-enyl)phenol to an internal, conjugated position would open up new reaction pathways. The breakthrough development of molybdenum and tungsten catalysts for generating specific Z-alkene isomers highlights the potential for achieving high stereoselectivity in olefin metathesis, a technique that could be applied to butenylphenol derivatives. researchfeatures.com Achieving greater than 99:1 selectivity for a desired isomer is a key goal. researchfeatures.com

| Challenge | Potential Strategy | Desired Outcome |

| Regiocontrol of Phenol Alkylation | Shape-selective zeolite catalysts; bulky directing groups. | Selective synthesis of ortho-, meta-, or para-butenylphenol isomers. |

| Control of Double Bond Position | Advanced isomerization catalysts (e.g., Pd-based systems). rsc.org | Efficient conversion of terminal to internal/conjugated alkenes. |

| Stereocontrol of Double Bond | Development of specific catalysts (e.g., Schrock-type Mo or W catalysts). researchfeatures.com | Selective synthesis of E or Z isomers in related alkenylphenols. |

Exploration of Novel Catalytic Systems for Challenging Alkenylphenol Transformations

The dual functionality of 3-(but-3-enyl)phenol presents unique opportunities and challenges for catalysis. Future advancements will depend on the discovery of novel catalytic systems that can selectively transform one functional group while leaving the other intact, or that can facilitate tandem reactions involving both moieties.

Cross-coupling reactions are a cornerstone of modern synthesis, and developing catalysts that are efficient for alkenylphenols is a key research area. Recently, an innovative class of catalysts featuring two metal cores of copper ions held in a polymeric carbon nitride structure has shown high efficiency and selectivity in cross-coupling reactions. sciencedaily.com Such geminal atomic catalysts (GACs) could be adapted for transformations of 3-(but-3-enyl)phenol, potentially leading to greener and more efficient manufacturing processes. sciencedaily.com

Furthermore, conformationally dynamic catalytic systems, inspired by the complex architectures of biomacromolecules like proteins, offer another promising frontier. rsc.org These catalysts can switch between different functional states, allowing for the regulation of complex reaction sequences. Applying this concept to alkenylphenol chemistry could enable one-pot multi-step transformations that are currently unachievable.

The development of catalysts for specific transformations remains critical. For example, the isomerization of the terminal alkene in 3-(non-8-enyl)phenol, a compound structurally related to derivatives of 3-(but-3-enyl)phenol, has been achieved using a Palladium-based catalyst system to yield the more reactive benzylic isomer. rsc.org Research into more active, selective, and reusable catalysts for such isomerizations, as well as for polymerization, hydroformylation, and oxidation reactions of the butenyl group, is essential.

Integration of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization

The complexity of chemical reactions, with their multitude of variables including catalysts, solvents, temperature, and concentration, makes traditional one-factor-at-a-time optimization methods inefficient and time-consuming. nih.govrsc.org The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of synthetic routes for compounds like 3-(but-3-enyl)phenol.

Several ML strategies are particularly relevant:

Active Learning and Bayesian Optimization: These approaches are effective in low-data situations, which is common in the development of new reactions. nih.govduke.edu An algorithm can suggest a small number of initial experiments and then use the results to intelligently propose the next set of conditions to maximize the desired outcome, such as reaction yield. duke.edu

Deep Reinforcement Learning: This has been used to create models like the Deep Reaction Optimizer (DRO), which iteratively analyzes reaction results and chooses new experimental conditions to improve the outcome, outperforming other optimization algorithms. nih.gov

High-Throughput Experimentation (HTE): Combining ML algorithms with automated HTE platforms creates a powerful closed-loop system for rapid reaction optimization. beilstein-journals.orgeuropeanscientist.com Systems like 'RoboChem' have demonstrated the ability to outperform human chemists in speed and accuracy, optimizing the synthesis of multiple molecules in a fraction of the time it would take a PhD student. europeanscientist.com

The application of these computational tools can help overcome challenges in catalyst selection, solvent screening, and the fine-tuning of reaction parameters for the complex transformations of 3-(but-3-enyl)phenol. beilstein-journals.org

| AI/ML Technique | Application in Butenylphenol Chemistry | Key Benefit |

| Predictive Models | Suggesting synthetic routes and predicting reaction outcomes. chemcopilot.comtechnologynetworks.com | Accelerates discovery, reduces trial-and-error experimentation. noahchemicals.com |

| Active Learning | Optimizing reaction conditions (catalyst, solvent, temp.) with minimal experiments. duke.edu | Data-efficient optimization, suitable for novel chemistry. |

| Deep Reinforcement Learning | Iteratively finding optimal reaction conditions for yield and selectivity. nih.gov | Faster convergence to optimal conditions compared to traditional methods. |

| AI-Coupled HTE | Autonomous, around-the-clock reaction optimization. europeanscientist.com | Massive acceleration of research and development cycles. |

Expanding Applications in Smart Materials and Sensing Technologies

The inherent reactivity of 3-(but-3-enyl)phenol makes it an attractive building block for advanced materials. The phenolic hydroxyl group provides a site for creating polymers like polyesters and polyethers, and also imparts antioxidant properties. mdpi.com The butenyl group offers a handle for polymerization or for grafting the molecule onto surfaces and other polymers via radical reactions, metathesis, or click chemistry.

Future research will likely focus on leveraging this dual functionality to create "smart" materials with responsive properties. For instance, the phenol group can act as a recognition site in chemical sensors. Phenolic compounds are of considerable interest in the development of optical and electrochemical sensors due to their bioactive functions. nih.gov By incorporating 3-(but-3-enyl)phenol into a polymer matrix, it might be possible to create sensors where the binding of an analyte to the phenol group triggers a change in the material's optical or electronic properties. Nanomaterial-based sensing systems, which offer enhanced sensitivity and selectivity, could incorporate butenylphenol-derived polymers as specific recognition elements. mdpi.com

The butenyl group allows for the covalent immobilization of the phenol onto sensor surfaces, such as glassy carbon electrodes or metal oxide nanoparticles, preventing leaching and improving sensor stability. mdpi.com This could lead to the development of robust sensors for detecting a range of analytes in biomedical or environmental applications. nih.gov Furthermore, polymers derived from 3-(but-3-enyl)phenol could find use in coatings, adhesives, or composites where the phenolic moiety provides thermal stability and antioxidant protection, while the polymer backbone dictates the mechanical properties.

Addressing Scalability and Industrial Relevance of Green Synthetic Methodologies

For 3-(but-3-enyl)phenol and its derivatives to have a significant industrial impact, their synthesis must be scalable, cost-effective, and environmentally benign. The principles of green chemistry provide a framework for achieving these goals. medium.com A major challenge lies in translating laboratory-scale green synthesis methods to industrial production without compromising quality or functionality. researchgate.netresearchgate.net

Future research must prioritize the following green chemistry principles:

Use of Renewable Feedstocks: Deriving butenylphenols from renewable biomass sources, such as lignin, is a key objective. researchgate.net This contrasts with traditional phenol synthesis, which relies on petroleum-based feedstocks like benzene. The successful conversion of cardanol (B1251761), a natural oil from cashew nut shells, into valuable pharmaceutical intermediates demonstrates the viability of this approach for related alkenylphenols. rsc.org

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. medium.com The ethenolysis of 3-(non-8-enyl)phenol, for example, produces propene as a valuable co-product, significantly improving the atom economy and reducing waste. rsc.org

Safer Solvents and Reagents: The development of reactions that can be performed in water or other environmentally friendly solvents, or in solvent-free conditions, is a high priority. medium.comjopir.in

Energy Efficiency: Utilizing highly efficient catalysts can enable reactions to proceed under milder conditions (lower temperature and pressure), reducing energy consumption and associated greenhouse gas emissions. ijarse.com

A significant hurdle is the scalability of many green technologies. researchgate.net Processes that work well in a lab may face challenges related to mass transfer, heat management, and catalyst stability at an industrial scale. researchgate.netnih.gov Overcoming these challenges will require close collaboration between academic researchers and chemical engineers to design robust and economically viable green manufacturing processes for butenylphenols and their derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the structural and electronic properties of 3-(But-3-enyl)phenol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern of the phenol ring and the but-3-enyl chain. Infrared (IR) spectroscopy can identify hydroxyl (O-H) and alkene (C=C) stretching vibrations. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Computational methods like Density Functional Theory (DFT) with B3LYP/6-31G* basis sets can predict optimized geometries and molecular orbitals for cross-verification with experimental data .

Q. How can synthetic impurities in 3-(But-3-enyl)phenol be identified and quantified during synthesis?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is effective for separating and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for volatile by-products. For non-volatile residues, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides high sensitivity. Calibration curves using analytical standards (e.g., 4-Phenylphenol derivatives) enable precise quantification .

Q. What are the key considerations for designing a stable storage protocol for 3-(But-3-enyl)phenol?

- Methodological Answer : Store the compound in amber glass vials under inert gas (e.g., argon) to prevent oxidation of the alkene moiety. Temperature should be maintained at 0–6°C to minimize thermal degradation. Stability studies using accelerated aging tests (e.g., 40°C/75% relative humidity for 6 months) coupled with periodic HPLC analysis can validate shelf-life .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported bioactivity data for 3-(But-3-enyl)phenol derivatives?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target proteins, while Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Comparative analysis of structure-activity relationships (SAR) across derivatives, guided by quantum mechanical calculations (e.g., HOMO-LUMO gaps), helps identify functional groups critical for activity .

Q. What experimental strategies optimize the regioselectivity of alkylation reactions in 3-(But-3-enyl)phenol synthesis?

- Methodological Answer : Use directing groups (e.g., boronic esters) to control electrophilic aromatic substitution. Kinetic vs. thermodynamic control can be manipulated via solvent polarity (e.g., DMF for high polarity) and temperature. Monitoring reaction progress with in-situ FTIR or Raman spectroscopy allows real-time adjustment of catalysts (e.g., Lewis acids like AlCl₃) to favor desired regioisomers .

Q. How can environmental degradation pathways of 3-(But-3-enyl)phenol be modeled under varying ecological conditions?

- Methodological Answer : Employ OECD Test Guideline 301 for ready biodegradability assessments. Advanced oxidation processes (AOPs) like UV/H₂O₂ treatment can simulate photodegradation, with intermediates identified via LC-QTOF-MS. Ecotoxicological impact is evaluated using Daphnia magna acute toxicity assays and QSAR models from EPA databases .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for reconciling conflicting solubility data for 3-(But-3-enyl)phenol in different solvents?

- Methodological Answer : Apply multivariable regression analysis to correlate solubility with solvent parameters (e.g., Hansen solubility parameters, dielectric constants). Outlier detection using Grubbs' test ensures data integrity. Machine learning models (e.g., Random Forest) trained on existing datasets improve predictive accuracy for untested solvents .

Q. How can researchers validate the purity of 3-(But-3-enyl)phenol batches using orthogonal analytical techniques?

- Methodological Answer : Combine Differential Scanning Calorimetry (DSC) for melting point analysis, X-ray Crystallography for crystalline structure confirmation, and Nuclear Overhauser Effect Spectroscopy (NOESY) for spatial proximity validation. Cross-validate results with certified reference materials (CRMs) from regulatory databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.